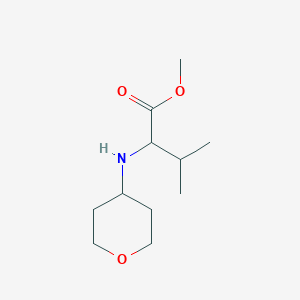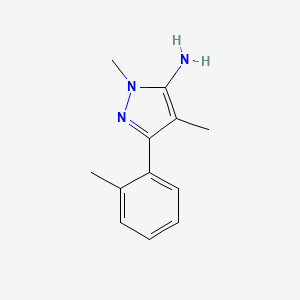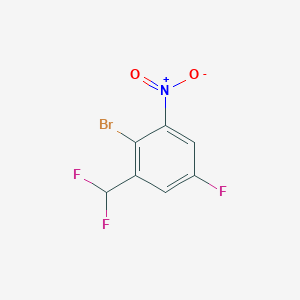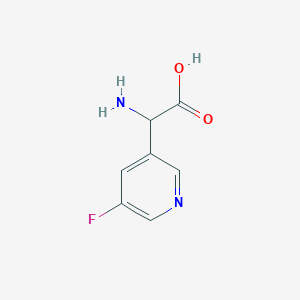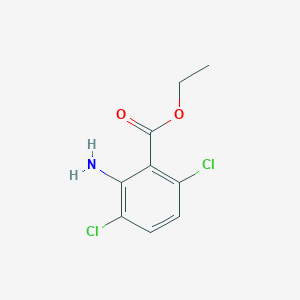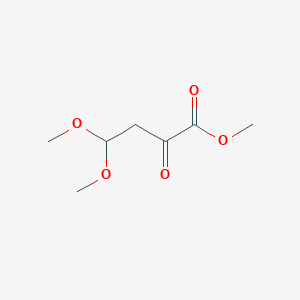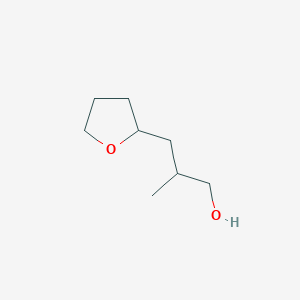![molecular formula C7H10BNO3 B13570021 [3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)
[3-Amino-4-(hydroxymethyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Amino-4-(hydroxymethyl)phenyl]boronic acid is an organoboron compound that has gained significant attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a boronic acid moiety attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable building block in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups, making it a versatile method for the synthesis of this compound.
Another approach involves the direct borylation of an aromatic compound using a boron reagent such as bis(pinacolato)diboron or a boronic ester . This method often requires the use of a transition metal catalyst, such as iridium or rhodium, to facilitate the borylation process.
Industrial Production Methods
Industrial production of [3-Amino-4-(hydroxymethyl)phenyl]boronic acid may involve large-scale Suzuki-Miyaura coupling reactions or direct borylation methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst loading, is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[3-Amino-4-(hydroxymethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry
In organic synthesis, [3-Amino-4-(hydroxymethyl)phenyl]boronic acid is used as a building block for the construction of complex molecules. Its boronic acid moiety allows for versatile coupling reactions, while the amino and hydroxymethyl groups provide additional sites for functionalization .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The boronic acid group can interact with biological targets, such as enzymes and receptors, making it a valuable scaffold for the development of enzyme inhibitors and other therapeutic agents .
Industry
In materials science, this compound is used in the synthesis of polymers and other advanced materials. Its ability to form stable boron-oxygen bonds makes it useful in the design of sensors, catalysts, and other functional materials .
Mechanism of Action
The mechanism of action of [3-Amino-4-(hydroxymethyl)phenyl]boronic acid involves its interaction with molecular targets through its functional groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine or threonine residues . The amino and hydroxymethyl groups can further modulate the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the amino and hydroxymethyl groups, making it less versatile in functionalization.
4-Aminophenylboronic acid: Contains an amino group but lacks the hydroxymethyl group, limiting its reactivity.
3-Hydroxyphenylboronic acid: Contains a hydroxyl group instead of a hydroxymethyl group, affecting its chemical properties and reactivity.
Uniqueness
[3-Amino-4-(hydroxymethyl)phenyl]boronic acid is unique due to the presence of both amino and hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. This combination of functional groups makes it a valuable compound in organic synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C7H10BNO3 |
|---|---|
Molecular Weight |
166.97 g/mol |
IUPAC Name |
[3-amino-4-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H10BNO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4,9H2 |
InChI Key |
ZIQLOXQJCUNXLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


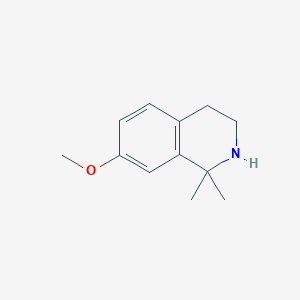

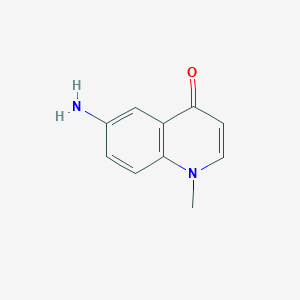
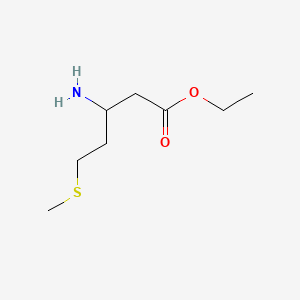
![5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B13569962.png)
![2-Oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13569974.png)
